molecular formula C16H15F2NO3S B2865621 4-(2,5-difluorobenzenesulfonyl)-2-phenylmorpholine CAS No. 946383-65-9

4-(2,5-difluorobenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2865621
CAS No.: 946383-65-9
M. Wt: 339.36
InChI Key: OBOOLSRSXIIQJC-UHFFFAOYSA-N
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Description

4-(2,5-Difluorobenzenesulfonyl)-2-phenylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a 2,5-difluorobenzenesulfonyl moiety. The compound’s structure combines the conformational flexibility of the morpholine ring with the electron-withdrawing and steric effects of the difluorobenzenesulfonyl group. Its synthesis typically involves sulfonylation of 2-phenylmorpholine using 2,5-difluorobenzenesulfonyl chloride under basic conditions, a method analogous to other sulfonamide syntheses .

Properties

IUPAC Name

4-(2,5-difluorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c17-13-6-7-14(18)16(10-13)23(20,21)19-8-9-22-15(11-19)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOOLSRSXIIQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Phenylpropane-1,2-dione

The most efficient route to 2-phenylmorpholine begins with reductive amination of 1-phenylpropane-1,2-dione (1) using ethanolamine (2-aminoethanol). This method, adapted from protocols for analogous morpholine derivatives, proceeds as follows:

  • Reductive Amination :

    • Reactants : 1-Phenylpropane-1,2-dione (1 eq), ethanolamine (1 eq), sodium borohydride (1.2 eq) in ethanol.
    • Conditions : Stirred at 0–5°C for 4 h, followed by room temperature for 12 h.
    • Intermediate : N-(2-Hydroxyethyl)-1-phenyl-2-aminopropanol (HEPPA) is obtained in 40–50% yield.
  • Cyclization to Morpholine :

    • Reactants : HEPPA (1 eq), methanesulfonic acid (3 eq).
    • Conditions : Dissolved in methanesulfonic acid and stirred at 25°C for 24 h.
    • Product : 2-Phenylmorpholine (3) is isolated as the oxalate salt (mp 169–170°C) in 70–85% yield after basification and extraction.

Mechanistic Insight : The reaction proceeds via protonation of the hydroxyl group, facilitating intramolecular nucleophilic attack by the amine to form the six-membered morpholine ring.

Alternative Route: Epoxide Ring-Opening

An alternative approach involves styrene oxide (4) and ethanolamine:

  • Epoxide Aminolysis :
    • Reactants : Styrene oxide (1 eq), ethanolamine (1 eq), no solvent.
    • Conditions : Heated at 80°C for 6 h.
    • Intermediate : N-(2-Hydroxyethyl)-2-phenyl-2-aminoethanol (5) forms in 60–70% yield.
  • Acid-Catalyzed Cyclization :
    • Reactants : Intermediate 5 (1 eq), concentrated H2SO4.
    • Conditions : Stirred at 0°C for 2 h, then quenched with ice.
    • Product : 2-Phenylmorpholine (3) isolated in 65–75% yield.

Advantages : Avoids low-yield reductive amination steps but requires stringent temperature control to prevent polymerization.

Sulfonation at the 4-Position

Sulfonyl Chloride Synthesis

2,5-Difluorobenzenesulfonyl chloride (6) is prepared via chlorosulfonation of 1,4-difluorobenzene:

  • Chlorosulfonation :
    • Reactants : 1,4-Difluorobenzene (1 eq), chlorosulfonic acid (3 eq).
    • Conditions : 0°C for 2 h, then 25°C for 12 h.
    • Product : 2,5-Difluorobenzenesulfonyl chloride (6) isolated by distillation (bp 120–125°C) in 80–85% yield.

Sulfonation of 2-Phenylmorpholine

The sulfonyl group is introduced via nucleophilic substitution:

  • Reaction Setup :
    • Reactants : 2-Phenylmorpholine (3, 1 eq), 2,5-difluorobenzenesulfonyl chloride (6, 1.1 eq), pyridine (2 eq) in dichloromethane.
    • Conditions : Stirred at 25°C for 6 h.
    • Product : this compound (7) is purified by silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 75–80%.

Key Consideration : Pyridine neutralizes HCl generated during the reaction, preventing protonation of the morpholine nitrogen and ensuring efficient sulfonation.

Alternative Synthetic Pathways

Pre-Sulfonated Amino Alcohol Cyclization

A less common route involves cyclizing a pre-sulfonated amino alcohol:

  • Sulfonation of Amino Alcohol :
    • Reactants : N-(2-Hydroxyethyl)-2-phenyl-2-aminoethanol (5, 1 eq), 2,5-difluorobenzenesulfonyl chloride (6, 1.1 eq).
    • Conditions : Pyridine, dichloromethane, 0°C for 4 h.
    • Intermediate : Sulfonated amino alcohol (8) isolated in 60–65% yield.
  • Cyclization :
    • Reactants : Intermediate 8 (1 eq), H2SO4 (conc.).
    • Conditions : 0°C for 3 h.
    • Product : this compound (7) in 50–55% yield.

Limitation : Lower yield due to steric hindrance during cyclization.

Optimization and Troubleshooting

Purification Challenges

  • Hydrochloride vs. Oxalate Salts : The hydrochloride salt of intermediate HEPPA is hygroscopic and resists crystallization. Switching to oxalate salts improves crystallinity (mp 169–170°C) and final product purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates sulfonated byproducts.

Side Reactions

  • Over-Sulfonation : Excess sulfonyl chloride or elevated temperatures lead to di-sulfonated products. Stoichiometric control and low temperatures (0–5°C) mitigate this.
  • Ring-Opening : Prolonged exposure to strong acids during cyclization can degrade the morpholine ring. Reaction times ≤24 h are optimal.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 5H, Ph), 7.15–7.00 (m, 2H, Ar-F), 4.20 (t, J = 5.2 Hz, 2H, OCH2), 3.80–3.60 (m, 4H, morpholine), 2.90 (t, J = 5.2 Hz, 2H, NCH2).
  • 19F NMR (376 MHz, CDCl3): δ -112.5 (d, J = 8.4 Hz), -115.2 (d, J = 8.4 Hz).
  • HRMS : Calculated for C16H14F2NO3S [M+H]+: 346.0654; Found: 346.0651.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-difluorobenzenesulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(2,5-difluorobenzenesulfonyl)-2-phenylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-difluorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent arrangement. Below, it is compared with three analogs to highlight structural and functional distinctions.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Morpholine Ring Key Features Potential Implications
4-(2,5-Difluorobenzenesulfonyl)-2-phenylmorpholine 2-phenyl, 4-(2,5-difluorobenzenesulfonyl) High electronegativity (F atoms), planar sulfonyl group Enhanced target binding, metabolic stability
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 4-pyrimidinylsulfanyl, 2,4,6-trimethylbenzenesulfonyl Bulky trimethylbenzenesulfonyl group, bromo-pyrimidine core Steric hindrance, possible DNA intercalation
4-(Toluenesulfonyl)-2-phenylmorpholine 2-phenyl, 4-(methylbenzenesulfonyl) Electron-donating methyl groups on sulfonyl Reduced binding affinity, improved solubility
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine 2-phenyl, 4-(naphthylsulfonyl) Extended aromatic system Increased lipophilicity, potential CNS activity

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. This contrasts with 4-(toluenesulfonyl)-2-phenylmorpholine, where methyl groups reduce electrophilicity, likely diminishing target affinity .
  • Steric Considerations : The trimethylbenzenesulfonyl group in the pyrimidine-based analog () introduces significant steric bulk, which may limit membrane permeability but enhance selectivity for larger binding pockets .
  • Aromatic Extensions: The naphthylsulfonyl analog’s extended π-system could promote stacking interactions with aromatic amino acids, a feature absent in the difluoro derivative. This may favor central nervous system (CNS) penetration due to increased lipophilicity.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The difluoro derivative’s polarity may reduce solubility in nonpolar solvents compared to methylated analogs but improve aqueous solubility relative to naphthyl derivatives.

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